molecular formula C11H15BrO9 B12490190 Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate

Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate

Cat. No.: B12490190
M. Wt: 371.13 g/mol
InChI Key: TXDKXHXXRMOUHC-UHFFFAOYSA-N
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Description

Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate is an organic compound with the molecular formula C11H15BrO9 It is a derivative of butanetetracarboxylic acid, where the hydrogen atoms are replaced by bromine and methoxy groups

Properties

Molecular Formula

C11H15BrO9

Molecular Weight

371.13 g/mol

IUPAC Name

tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C11H15BrO9/c1-17-6(13)10(12,7(14)18-2)11(21-5,8(15)19-3)9(16)20-4/h1-5H3

InChI Key

TXDKXHXXRMOUHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(=O)OC)(C(C(=O)OC)(C(=O)OC)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-methoxyethanol followed by esterification with butanetetracarboxylic acid. The reaction conditions typically include the use of a brominating agent such as hydrogen bromide or bromine in the presence of a catalyst. The esterification step requires an acid catalyst and a dehydrating agent to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions include substituted derivatives, alcohols, aldehydes, carboxylic acids, and hydrolyzed carboxylates .

Scientific Research Applications

Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate exerts its effects involves its ability to act as an electrophile in substitution reactions. The bromine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives. The methoxy and ester groups also play a role in modulating the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-methoxyethane: A simpler analog with similar reactivity but fewer functional groups.

    1-Bromo-2-(2-methoxyethoxy)ethane: Contains an additional ethoxy group, leading to different reactivity and applications.

    2-Bromoethyl methoxymethyl ether: Another related compound with distinct chemical properties .

Uniqueness

Tetramethyl 1-bromo-2-methoxyethane-1,1,2,2-tetracarboxylate is unique due to its multiple ester groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications. Its combination of bromine and methoxy groups also allows for a wide range of chemical reactions, making it a valuable compound in various research fields .

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